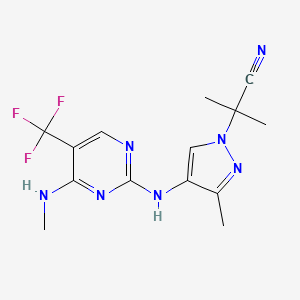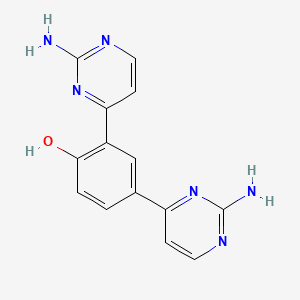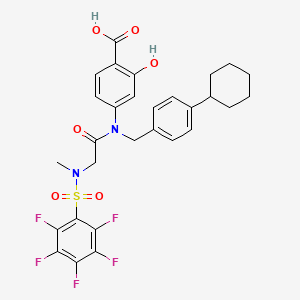
Romidepsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Romidepsin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Medizin: this compound wird hauptsächlich zur Behandlung von kutanem T-Zell-Lymphom und peripherem T-Zell-Lymphom eingesetzt.
Industrie: Die Verbindung wird bei der Entwicklung neuer Antikrebsmittel und Therapeutika eingesetzt.
5. Wirkmechanismus
This compound wirkt als Prodrug, wobei es nach der Aufnahme in die Zelle aktiv wird. Die Disulfidbindung in this compound wird reduziert, um eine freie Thiolgruppe freizusetzen, die mit Zinkionen im aktiven Zentrum von Histon-Deacetylase-Enzymen der Klasse 1 und 2 wechselwirkt . Diese Wechselwirkung hemmt die enzymatische Aktivität von Histon-Deacetylasen, was zur Anhäufung von acetylierten Histonen und der Re-Expression von stillgelegten Genen führt . Die Hemmung von Histon-Deacetylasen führt in Krebszellen zu einem Zellzyklusarrest und Apoptose .
In Vivo
In vivo studies of romidepsin have been conducted in animal models of cancer, including mouse models of breast cancer, melanoma, and lung cancer. These studies have shown that this compound has anti-tumor activity, and can reduce the growth of tumors in these animal models. In addition, this compound has been used in clinical trials to treat a variety of cancers, including CTCL, Hodgkin’s lymphoma, and multiple myeloma.
In Vitro
In vitro studies of romidepsin have been conducted using cell cultures of various cancer cell lines, including breast cancer, melanoma, and lung cancer. These studies have shown that this compound can induce apoptosis and DNA damage in cancer cells, and can inhibit the growth of cancer cells in a dose-dependent manner.
Wirkmechanismus
Romidepsin acts as a prodrug, where it becomes active once taken up into the cell. The disulfide bond in this compound is reduced to release a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 histone deacetylase enzymes . This interaction inhibits the enzymatic activity of histone deacetylases, leading to the accumulation of acetylated histones and the re-expression of silenced genes . The inhibition of histone deacetylases results in cell cycle arrest and apoptosis in cancer cells .
Biologische Aktivität
Romidepsin has been shown to have anti-tumor activity in both in vivo and in vitro studies. In vivo studies have shown that this compound can reduce the growth of tumors in animal models of cancer, and in vitro studies have shown that this compound can induce apoptosis and DNA damage in cancer cells. In addition, this compound has been used in clinical trials to treat a variety of cancers, including CTCL, Hodgkin’s lymphoma, and multiple myeloma.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of Romidepsins, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. In addition, this compound has been shown to induce apoptosis and DNA damage in cancer cells, and to inhibit the growth of cancer cells in a dose-dependent manner.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using romidepsin in laboratory experiments include its ability to inhibit this compound activity, induce apoptosis and DNA damage in cancer cells, and inhibit the growth of cancer cells in a dose-dependent manner. However, there are some limitations to using this compound in laboratory experiments. For example, it is a potent inhibitor of Romidepsins and can therefore inhibit the activity of other proteins that are important for normal cell function. In addition, this compound is a natural product and is therefore difficult to synthesize in the laboratory.
Zukünftige Richtungen
For research on romidepsin include the development of novel this compound inhibitors that are more potent and have fewer side effects than this compound. In addition, research into the mechanism of action of this compound and other this compound inhibitors could lead to the development of new cancer treatments. Finally, research into the effects of this compound on other types of cancer, such as bladder cancer, could lead to the development of new treatments for these types of cancer.
Synthesemethoden
Romidepsin is a natural product isolated from Chromobacterium violaceum. It is a cyclic depsipeptide composed of two amino acids, L-valine and L-leucine, which are linked by a peptide bond. The synthesis of this compound involves the use of a peptide bond formation reaction, followed by a series of cyclization reactions. The cyclization reactions involve the use of a variety of reagents, including N-methylmorpholine, N-ethylmorpholine, and N-methyl-N-ethylmorpholine. These reagents are used to form the cyclic peptide bond, and the resulting product is then purified and characterized.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Romidepsin is a prodrug that becomes active once it is taken up into the cell. The active metabolite of this compound contains a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 histone deacetylase enzymes, resulting in the inhibition of their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which modulates gene expression by creating an open chromatin state that allows for the expression of previously silenced genes . This compound interacts with various enzymes, proteins, and other biomolecules, including histone deacetylases, to exert its biochemical effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell proliferation, and modulating cell signaling pathways . This compound affects gene expression by promoting the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes . Additionally, this compound impacts cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a histone deacetylase inhibitor. Upon entering the cell, this compound is reduced to its active form, which contains a free thiol group . This active form binds to the zinc ions in the active site of histone deacetylase enzymes, inhibiting their activity . The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in changes in gene expression . This compound also induces apoptosis by activating pro-apoptotic genes and repressing anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to have a half-life of approximately 3 hours in plasma, but its presence in tissues can last much longer . Studies have demonstrated that this compound can induce long-term changes in cellular function, including sustained alterations in gene expression and prolonged inhibition of histone deacetylase activity . The stability and degradation of this compound in laboratory settings are influenced by factors such as temperature, pH, and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rhesus macaques, this compound administration was accompanied by transient liver and systemic toxicity . Higher doses of this compound were associated with increased toxicity, including lymphopenia and liver damage . This compound also demonstrated efficacy in reactivating latent HIV/SIV reservoirs in virus-suppressed individuals, highlighting its potential therapeutic benefits .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism, primarily mediated by the enzyme CYP3A4, with minor contributions from CYP3A5, CYP1A1, CYP2B6, and CYP2C19 . The metabolism of this compound involves the reduction of its disulfide bond to generate the active thiol form, which then interacts with histone deacetylase enzymes . The metabolic pathways of this compound also include conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and binds to plasma proteins, with a protein binding rate of 92-94% . This compound is distributed to various tissues, including the liver, lymph nodes, and gastrointestinal tract . The transport of this compound within cells involves its uptake into the cytoplasm, where it is reduced to its active form and interacts with histone deacetylase enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on histone deacetylase enzymes . This compound’s targeting to the nucleus is facilitated by its ability to cross the nuclear membrane and interact with nuclear histone deacetylase enzymes . The activity of this compound within the nucleus leads to changes in chromatin structure and gene expression, contributing to its anticancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The first total synthesis of romidepsin was accomplished by Harvard researchers and published in 1996 . The synthesis involves the formation of a cyclic peptide structure with a disulfide bond, which is crucial for its biological activity .
Industrial Production Methods: Industrial production of this compound involves fermentation of Chromobacterium violaceum, followed by extraction and purification processes . Additionally, a preparation method for this compound solution includes preparing a povidone-containing ethanol water solution, adjusting the pH, and controlling the solution temperature until complete dissolution .
Analyse Chemischer Reaktionen
Reaktionstypen: Romidepsin unterliegt verschiedenen Arten chemischer Reaktionen, darunter Reduktions- und Substitutionsreaktionen. Die Disulfidbindung in this compound wird innerhalb der Zelle reduziert, um einen Zink-bindenden Thiol freizusetzen .
Häufige Reagenzien und Bedingungen: Die Reduktion der Disulfidbindung wird durch intrazelluläre Reduktionsmittel wie Glutathion erleichtert . Die Thiolgruppe wechselwirkt dann mit Zinkionen im aktiven Zentrum von Histon-Deacetylase-Enzymen .
Hauptprodukte: Das Hauptprodukt, das durch die Reduktion von this compound entsteht, ist der aktive, Thiol-haltige Metabolit, der die Histon-Deacetylase-Aktivität hemmt .
Vergleich Mit ähnlichen Verbindungen
Romidepsin ist unter den Histon-Deacetylase-Inhibitoren aufgrund seiner natürlichen Herkunft und seiner zyklischen Peptidstruktur einzigartig. Zu den ähnlichen Verbindungen gehören:
Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der zur Behandlung von kutanem T-Zell-Lymphom eingesetzt wird.
Belinostat: Ein Histon-Deacetylase-Inhibitor, der für die Behandlung von peripherem T-Zell-Lymphom zugelassen ist.
Panobinostat: Ein Histon-Deacetylase-Inhibitor, der in Kombination mit anderen Medikamenten zur Behandlung von multiplem Myelom eingesetzt wird.
Die einzigartige zyklische Peptidstruktur und die natürliche Herkunft von this compound unterscheiden es von diesen anderen Histon-Deacetylase-Inhibitoren .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Romidepsin involves a convergent approach using two key intermediates, which are coupled to form the final product. The first intermediate is synthesized from a commercially available starting material, while the second intermediate is prepared through a series of steps starting from a different commercially available starting material.", "Starting Materials": [ "4-methyl-2-pentanone", "4-phenylbutyric acid", "2-methyl-2-butanol", "2-bromo-1-phenylethanone", "4-methylbenzaldehyde", "4-methyl-2-nitrobenzoic acid", "triethylamine", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "acetonitrile", "ethanol", "dichloromethane", "tetrahydrofuran", "N,N-dimethylformamide", "palladium(II) acetate", "copper(II) oxide", "tri-n-butylphosphine", "diisopropylethylamine", "trimethylsilyl chloride", "sodium azide", "sodium iodide", "hydrochloric acid", "sodium carbonate", "sodium sulfate" ], "Reaction": [ "Synthesis of intermediate 1: 4-methyl-2-pentanone is reacted with 4-phenylbutyric acid in the presence of 2-methyl-2-butanol and catalytic amounts of hydrochloric acid to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to give the carboxylic acid. The acid is converted to the acid chloride using thionyl chloride, and the resulting acid chloride is then reacted with 2-bromo-1-phenylethanone to give intermediate 1.", "Synthesis of intermediate 2: 4-methylbenzaldehyde is reacted with 4-methyl-2-nitrobenzoic acid in the presence of triethylamine and palladium(II) acetate to form the corresponding ketone. The ketone is then reacted with copper(II) oxide and tri-n-butylphosphine to give the corresponding vinyl iodide. The vinyl iodide is then reacted with trimethylsilyl chloride and sodium azide to give the corresponding azide. The azide is then reduced with sodium iodide in the presence of acetic acid to give intermediate 2.", "Coupling of intermediates: Intermediate 1 and intermediate 2 are coupled in the presence of diisopropylethylamine and palladium(II) acetate to give Romidepsin. The final product is purified using column chromatography and recrystallization." ] } | |
| 128517-07-7 | |
Molekularformel |
C24H36N4O6S2 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1 |
InChI-Schlüssel |
OHRURASPPZQGQM-HMLXJHLFSA-N |
Isomerische SMILES |
C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Kanonische SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Aussehen |
white to off-white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)
![2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B612098.png)



![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)
